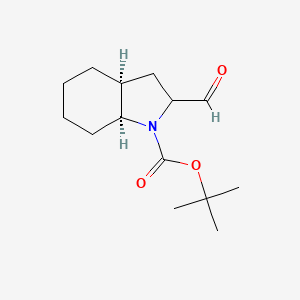
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has shown promising results in a variety of applications, including as a potential treatment for certain medical conditions. In
Mécanisme D'action
The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a variety of physiological processes. By inhibiting the activity of carbonic anhydrase, 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride may be able to disrupt the growth and proliferation of certain cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride are still being studied. However, early research suggests that this compound may be able to disrupt the growth and proliferation of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride in lab experiments is its potential ability to disrupt the growth and proliferation of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for certain autoimmune diseases. However, one of the main limitations of using this compound in lab experiments is the lack of research on its potential side effects and toxicity.
Orientations Futures
There are several future directions for the research of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride. One potential area of research involves the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the potential side effects and toxicity of this compound. Finally, more research is needed to determine the potential use of this compound as a diagnostic tool for certain medical conditions.
Méthodes De Synthèse
The synthesis method of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves the reaction of N,N-dimethylpropane-1,3-diamine with chlorosulfonic acid. The resulting product is then reacted with sodium hydroxide to produce the final product, 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride.
Applications De Recherche Scientifique
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for certain medical conditions, such as cancer and autoimmune diseases. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain medical conditions.
Propriétés
IUPAC Name |
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKIVWWCQQNBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)

![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)


![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)



![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)